trans-4-(Bromomethyl)cyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

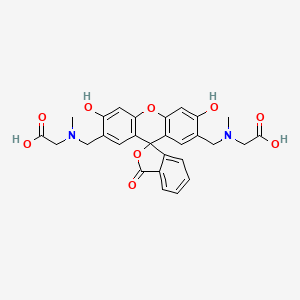

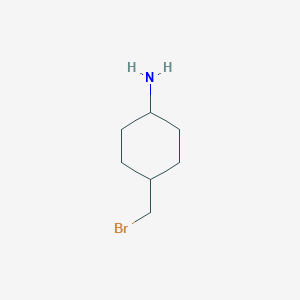

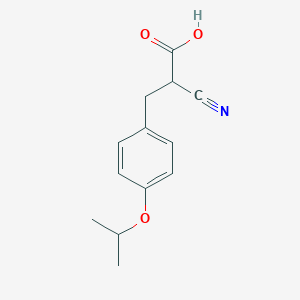

trans-4-(Bromométhyl)cyclohexanamine : est un composé organique caractérisé par un cycle cyclohexane substitué par un groupe bromométhyle en position 4 et un groupe amine

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du trans-4-(bromométhyl)cyclohexanamine implique généralement la bromination du trans-4-méthylcyclohexanamine. La réaction est réalisée en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d'un initiateur radicalaire tel que l'azobisisobutyronitrile (AIBN) dans des conditions contrôlées pour assurer la bromination sélective en position 4.

Méthodes de production industrielle : Les méthodes de production industrielle du trans-4-(bromométhyl)cyclohexanamine ne sont pas bien documentées dans la littérature. Le processus impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final grâce à des techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : Le trans-4-(bromométhyl)cyclohexanamine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe bromométhyle peut être substitué par des nucléophiles tels que les amines, les thiols ou les alcoolates, conduisant à la formation de nouvelles liaisons carbone-azote, carbone-soufre ou carbone-oxygène.

Réactions d'élimination : En conditions basiques, le composé peut subir des réactions d'élimination pour former des alcènes.

Oxydation et réduction : Le groupe amine peut être oxydé pour former des imines ou réduit pour former des amines secondaires.

Réactifs et conditions courants :

Substitution nucléophile : Réactifs tels que l'azoture de sodium, le thiolate de potassium ou l'alcoolate de sodium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Réactions d'élimination : Bases fortes telles que le tert-butylate de potassium dans des solvants tels que le tétrahydrofurane (THF).

Oxydation et réduction : Agents oxydants tels que le périodate de sodium ou agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Principaux produits :

Substitution nucléophile : Formation de cyclohexanamines substituées.

Réactions d'élimination : Formation de cyclohexènes.

Oxydation et réduction : Formation d'imines ou d'amines secondaires.

Applications de la recherche scientifique

Le trans-4-(bromométhyl)cyclohexanamine a plusieurs applications de recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Chimie médicinale : Précurseur potentiel pour le développement de composés pharmaceutiques.

Science des matériaux : Utilisé dans la préparation de polymères et d'autres matériaux avancés.

Mécanisme d'action

Le mécanisme d'action du trans-4-(bromométhyl)cyclohexanamine implique sa réactivité due à la présence des groupes bromométhyle et amine. Le groupe bromométhyle est un bon groupe partant, rendant le composé réactif envers les nucléophiles. Le groupe amine peut participer aux liaisons hydrogène et agir comme un nucléophile dans diverses réactions.

Applications De Recherche Scientifique

Trans-4-(Bromomethyl)cyclohexanamine has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the preparation of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of trans-4-(Bromomethyl)cyclohexanamine involves its reactivity due to the presence of the bromomethyl and amine groups. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. The amine group can participate in hydrogen bonding and act as a nucleophile in various reactions.

Comparaison Avec Des Composés Similaires

Composés similaires :

trans-4-méthylcyclohexanamine : Manque le groupe bromométhyle, ce qui le rend moins réactif dans les réactions de substitution nucléophile.

trans-4-chlorométhylcyclohexanamine : Structure similaire mais avec un atome de chlore au lieu du brome, conduisant à une réactivité et des conditions de réaction différentes.

Unicité : Le trans-4-(bromométhyl)cyclohexanamine est unique en raison de la présence du groupe bromométhyle, qui améliore sa réactivité dans les réactions de substitution nucléophile par rapport à ses analogues avec différents substituants halogénés.

Propriétés

IUPAC Name |

4-(bromomethyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHQOISFLAQXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)

![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)